5-Bromo-2-fluoropyridin-4-amine hydrochloride
Description
Properties
IUPAC Name |
5-bromo-2-fluoropyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMWWTDKHDQHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of solvents like ethyl acetate and hexane, and purification is achieved through silica flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Coupling Reactions: Palladium catalysts and boronic acids are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Scientific Research Applications
5-Bromo-2-fluoropyridin-4-amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoropyridin-2-amine: Similar in structure but differs in the position of the amine group.
2-Bromo-5-fluoropyridine: Lacks the amine group, making it less versatile in certain reactions.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-fluoropyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its combination of bromine, fluorine, and amine groups makes it a valuable intermediate in organic synthesis.
Biological Activity
5-Bromo-2-fluoropyridin-4-amine hydrochloride is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, case studies, and relevant research findings.
- Molecular Formula : C5H4BrFN2·HCl
- Molecular Weight : 209.46 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and fluorine atoms, which contribute to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves halogenation reactions followed by amination processes. The general synthetic route can be summarized as follows:
- Starting Material : 2-Fluoropyridine
- Bromination : The introduction of bromine at the 5-position using brominating agents.
- Amination : Reaction with amines to form the desired amine hydrochloride salt.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines. Notably, studies have shown:
- Cytotoxicity : The compound demonstrates significant cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound activates apoptotic pathways, leading to increased levels of p53 and caspase-3 cleavage in treated cells .
Study on Antitumor Activity
A comprehensive study evaluated the antitumor activity of various derivatives of pyridine compounds, including this compound. The results indicated that:
- The compound showed higher selectivity for cancer cells compared to non-cancerous cells.
- It was effective in inhibiting tumor growth in xenograft models when administered at sub-micromolar concentrations.
Comparative Analysis with Other Compounds
In comparative studies, this compound was found to exhibit similar or superior activity compared to established anticancer agents such as doxorubicin, particularly against leukemia and breast cancer cell lines .
Q & A
Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?
- Analysis :
- X-ray diffraction : Resolve intermolecular interactions (e.g., N7–H72···N3 dimers) that enhance thermal stability .
- Solubility studies : Correlate lattice energy with solubility in aprotic solvents like DMF or THF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
